2-oxo-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
The compound “2-oxo-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide” is a complex organic molecule. It contains several functional groups including a chromene, a thiadiazole, and a carboxamide .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The chromene and thiadiazole rings are likely to contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions. These can include substitutions, additions, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Structural Studies
- A novel series of organic ligands, including 2-oxo-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide, have been synthesized and used to form complexes with Copper(II), Cobalt(II), and Nickel(II) (Myannik et al., 2018). These complexes exhibit interesting structural characteristics and potential applications in materials science.
Antibacterial and Antifungal Applications
- Various derivatives of this compound have demonstrated considerable antibacterial and antifungal activities (Raval et al., 2012); (Govori et al., 2014). This indicates potential for developing new antimicrobial agents based on this compound.
Chemical Sensing
- Certain derivatives of this compound have been explored as chemosensors for cyanide anions, demonstrating a color change and fluorescence quenching upon interaction with cyanide (Wang et al., 2015). This application could be vital in environmental monitoring and detection of hazardous substances.
Cytotoxic Activity
- Some synthesized derivatives have shown cytotoxic activities in cell-based assays, suggesting a potential for further exploration in cancer research and therapy (Gomha & Khalil, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-oxo-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-12(13-7-3-2-4-8-13)27-20-23-22-19(28-20)21-17(24)15-11-14-9-5-6-10-16(14)26-18(15)25/h2-12H,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCNTKILRPUHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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